REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6]([O:8][C:9]2[C:14]([F:15])=[CH:13][C:12]([NH:16][C:17]([C:19]3([C:22]([NH:24][C:25]4[CH:30]=[CH:29][C:28]([F:31])=[CH:27][CH:26]=4)=[O:23])[CH2:21][CH2:20]3)=[O:18])=[C:11]([F:32])[CH:10]=2)[CH:5]=[CH:4][N:3]=1.[CH:33]1([C:36]([NH2:38])=[O:37])[CH2:35][CH2:34]1.C(=O)([O-])[O-].[Cs+].[Cs+]>O1CCOCC1.ClCCl.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2>[CH:33]1([C:36]([NH:38][C:2]2[CH:7]=[C:6]([O:8][C:9]3[C:14]([F:15])=[CH:13][C:12]([NH:16][C:17]([C:19]4([C:22]([NH:24][C:25]5[CH:26]=[CH:27][C:28]([F:31])=[CH:29][CH:30]=5)=[O:23])[CH2:21][CH2:20]4)=[O:18])=[C:11]([F:32])[CH:10]=3)[CH:5]=[CH:4][N:3]=2)=[O:37])[CH2:35][CH2:34]1 |f:2.3.4,7.8.9.10.11|
|
Name
|
N-(4-(2-Chloropyridin-4-yloxy)-2,5-difluorophenyl)-N′-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=C1)OC1=CC(=C(C=C1F)NC(=O)C1(CC1)C(=O)NC1=CC=C(C=C1)F)F
|
Name
|
|
Quantity
|
0.092 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(=O)N
|
Name
|
cesium carbonate
|
Quantity
|
0.265 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
5.41 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0.014 g
|
Type
|
catalyst
|
Smiles
|
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
7.44 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
argon was bubbled through the mixture for 5 minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
additional argon was bubbled through the system
|
Type
|
CUSTOM
|
Details
|
It was then fitted with a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
partitioned between water (40 mL) and ethyl acetate (70 mL)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the organic layer was washed with brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to yield a peach-colored solid
|
Type
|
FILTRATION
|
Details
|
a cream-colored solid was collected by suction filtration
|
Type
|
WASH
|
Details
|
washed with additional dichloromethane
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C(=O)NC1=NC=CC(=C1)OC1=CC(=C(C=C1F)NC(=O)C1(CC1)C(=O)NC1=CC=C(C=C1)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.238 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |